![molecular formula C15H11Cl2N3O B14955764 N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B14955764.png)
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
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Overview
Description
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is a compound belonging to the imidazo[1,2-a]pyridine class.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to increase yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Reaction Types
The compound undergoes several characteristic reactions influenced by its structural features:
Reaction Type | Key Features | Reagents/Conditions | Outcome |
---|---|---|---|
Hydrolysis | Cleavage of the acetamide group under acidic/basic conditions | HCl/H₂O or NaOH/H₂O, heat | Formation of 3-amino-imidazo[1,2-a]pyridine derivative |
Condensation | Reaction with carbonyl compounds to form amides or imines | Aldehydes/ketones, acid catalyst | Extended amide/imine derivatives |
Substitution | Halogenation or nucleophilic aromatic substitution on the imidazo ring | Chlorine gas, nitric acid, or nucleophiles like NH₃ | Chlorinated/nitrated derivatives or ring-modified compounds |
Reduction | Reduction of the acetamide group to a primary amine | LiAlH₄, catalytic hydrogenation | N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amine |
Electrophilic Aromatic Substitution | Introduction of electron-donating groups (e.g., methoxy) on the phenyl ring | Nitration, sulfonation, or Friedel-Crafts alkylation | Substituted phenyl derivatives |
Source: Synthesis methods and reactivity profiles from .
Reaction Conditions
Critical conditions for key reactions include:
Reaction | Temperature | Solvent | Catalyst | Yield |
---|---|---|---|---|
Hydrolysis | 80–100°C | H₂O (acidic/basic) | HCl/NaOH | 70–90% |
Condensation | 50–70°C | THF/DMF | HCl/H₂SO₄ | 60–80% |
Reduction | 0–5°C | Et₂O/THF | LiAlH₄ | 85–95% |
Substitution | 20–50°C | DCM/CHCl₃ | FeCl₃ (Lewis acid) | 50–70% |
Source: Technical details from .
Mechanism of Action
The compound’s reactivity stems from its electron-deficient imidazo ring and reactive acetamide group:
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Electrophilic Attack : The imidazo ring undergoes substitution reactions due to its aromatic stability and electron-withdrawing chlorine substituents .
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Nucleophilic Attack : The acetamide group can act as a leaving group under basic conditions, facilitating hydrolysis or substitution.
Case Study: Hydrolysis Pathway
A study demonstrated that under acidic conditions, the acetamide group hydrolyzes to form a primary amine, which subsequently undergoes further reactions (e.g., alkylation).
Comparison with Similar Compounds
Compound | Reactivity | Key Difference |
---|---|---|
Alpidem (parent drug) | Lower reactivity due to N,N-dipropyl substitution | Reduced solubility, slower hydrolysis rate |
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | Higher susceptibility to electrophilic substitution (no 6-chloro group) | Lacks the 6-chloro substituent, altering reactivity |
Scientific Research Applications
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide has a wide range of applications in scientific research. It is used in medicinal chemistry for the development of new drugs, particularly for its potential antituberculosis activity . Additionally, it is studied for its role in organic synthesis and pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Properties
Molecular Formula |
C15H11Cl2N3O |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C15H11Cl2N3O/c1-9(21)18-15-14(10-2-4-11(16)5-3-10)19-13-7-6-12(17)8-20(13)15/h2-8H,1H3,(H,18,21) |
InChI Key |
BLGMMNWHVANZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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